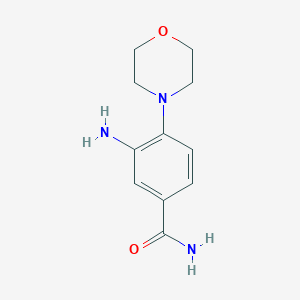

3-Amino-4-morpholin-4-yl-benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Amino-4-morpholin-4-yl-benzamide is an organic compound with the molecular formula C11H15N3O2 and a molecular weight of 221.26 g/mol It is characterized by the presence of an amino group, a morpholine ring, and a benzamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-morpholin-4-yl-benzamide typically involves the reaction of 3-nitro-4-morpholin-4-yl-benzamide with reducing agents to convert the nitro group to an amino group. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Types of Reactions:

Oxidation: The amino group in this compound can undergo oxidation to form nitroso or nitro derivatives under strong oxidizing conditions.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent and conditions used.

Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for halogenation reactions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of various reduced derivatives.

Substitution: Formation of halogenated benzamide derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

3-Amino-4-morpholin-4-yl-benzamide has been identified as a promising lead compound in drug discovery, especially for treating cancer and infectious diseases. Its unique structure, featuring a morpholine ring and an amino group attached to a benzamide framework, contributes to its biological activity. The compound has shown efficacy against various tumor cell lines, indicating potential as an anticancer agent .

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects on multiple cancer cell lines. For instance, studies have reported its effectiveness against leukemia and solid tumors, suggesting that it may inhibit cancer cell proliferation through various mechanisms .

Antimicrobial Properties

In addition to its anticancer potential, this compound has been investigated for its antibacterial and antifungal properties. The compound has shown activity against several pathogenic microorganisms, making it a candidate for developing new antimicrobial agents .

Cancer Research

A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various derivatives of this compound. These derivatives were tested for their anticancer properties, leading to the identification of compounds with improved potency against specific cancer types .

Antimicrobial Studies

Another research article focused on the synthesis of new benzamide derivatives, including this compound, which were subjected to antimicrobial testing. The results indicated that certain modifications to the benzamide structure could enhance antibacterial activity significantly .

Comparative Data Table

Mecanismo De Acción

The mechanism of action of 3-Amino-4-morpholin-4-yl-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity .

Comparación Con Compuestos Similares

3-Methoxy-4-(morpholin-4-yl)aniline: Similar structure with a methoxy group instead of an amino group.

4-(4-Morpholinyl)benzaldehyde: Contains a morpholine ring and a benzaldehyde moiety instead of a benzamide moiety.

Uniqueness: 3-Amino-4-morpholin-4-yl-benzamide is unique due to the presence of both an amino group and a morpholine ring, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Actividad Biológica

3-Amino-4-morpholin-4-yl-benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a benzamide structure with an amino group and a morpholine ring, contributing to its unique properties. The molecular formula is C11H14N2O, and its structure can be represented as follows:

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been tested against various tumor cell lines, demonstrating efficacy in inhibiting cell proliferation. For instance, studies have shown that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | 15.0 | Inhibition of cell cycle progression |

| HeLa (Cervical Cancer) | 10.0 | Modulation of p53 signaling pathway |

Antibacterial and Antifungal Activities

In addition to its anticancer properties, this compound has shown antibacterial and antifungal activities. It is particularly effective against Gram-positive bacteria and certain fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 32 |

The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes or receptors. It may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. For example, it has been reported to inhibit Janus kinases (JAKs), which play a crucial role in cell signaling pathways involved in cancer progression and inflammation.

Case Studies and Research Findings

- Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the compound's effect on various cancer cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner, with notable effects observed in breast and lung cancer models .

- Antimicrobial Activity : Another study demonstrated the compound's effectiveness against both bacterial and fungal pathogens, suggesting potential applications in treating infections resistant to conventional antibiotics .

- Mechanistic Insights : Research focusing on the compound's interaction with JAKs revealed that it could effectively block these enzymes, which are often overactive in cancers like myelofibrosis. This blockade could lead to reduced proliferation of malignant cells .

Propiedades

IUPAC Name |

3-amino-4-morpholin-4-ylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c12-9-7-8(11(13)15)1-2-10(9)14-3-5-16-6-4-14/h1-2,7H,3-6,12H2,(H2,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOLXEIOHNIMMPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30357135 |

Source

|

| Record name | 3-Amino-4-morpholin-4-yl-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31642-90-7 |

Source

|

| Record name | 3-Amino-4-morpholin-4-yl-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.